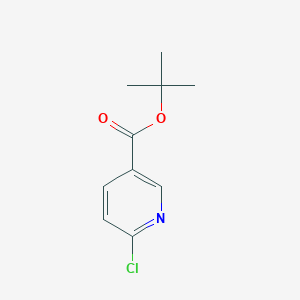

tert-Butyl 6-chloronicotinate

Description

Properties

IUPAC Name |

tert-butyl 6-chloropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-10(2,3)14-9(13)7-4-5-8(11)12-6-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFRLMTIBUAXBGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60467973 | |

| Record name | tert-Butyl 6-chloronicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115309-57-4 | |

| Record name | tert-Butyl 6-chloronicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

tert-Butyl 6-chloronicotinate CAS number and properties

An In-depth Technical Guide to tert-Butyl 6-chloronicotinate for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated pyridine derivative that serves as a valuable building block in organic synthesis, particularly within the realms of medicinal chemistry and drug discovery. Its unique structural features, including a reactive chlorine atom and a sterically hindered ester group, allow for selective chemical transformations, making it an important intermediate in the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, tailored for researchers and professionals in the field.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature.[1][2] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 115309-57-4 | [1][3][4] |

| Molecular Formula | C₁₀H₁₂ClNO₂ | [1][3] |

| Molecular Weight | 213.66 g/mol | [3] |

| Melting Point | 53-54 °C | [1][2] |

| Boiling Point | 270.7 ± 20.0 °C at 760 mmHg (Predicted) | [1][2] |

| Appearance | White to off-white solid | [1][2] |

| Purity | Typically ≥95% | |

| Storage Conditions | 2-8°C, under inert gas (Nitrogen or Argon) | [1][2] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the esterification of 6-chloronicotinic acid with di-tert-butyl dicarbonate.

Experimental Protocol

General Procedure for the synthesis of this compound from 6-chloronicotinic acid and di-tert-butyl dicarbonate: [2]

-

Reaction Setup: In a suitable reaction vessel, dissolve 6-chloronicotinic acid (1.0 equivalent) and 4-dimethylaminopyridine (DMAP) (0.1 equivalents) in tetrahydrofuran (THF).

-

Reagent Addition: Slowly add di-tert-butyl dicarbonate (1.5 equivalents) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 3 hours.

-

Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the solvent.

-

Purification: Purify the resulting residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in petroleum ether to yield this compound as a white solid.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Applications in Medicinal Chemistry

Halogenated pyridines are crucial intermediates in the synthesis of numerous pharmaceuticals. The chlorine atom at the 6-position of this compound is susceptible to nucleophilic substitution, making it a versatile precursor for a variety of derivatives. The tert-butyl ester serves as a protecting group for the carboxylic acid, which can be removed under acidic conditions.

A key application involves its use in coupling reactions to form amide bonds, a fundamental linkage in many biologically active molecules. The related compound, tert-butyl 2-chloronicotinate, is utilized in palladium-catalyzed amidation reactions. This suggests a similar reactivity for the 6-chloro isomer, which can be employed to synthesize complex molecules with potential therapeutic applications.

Spectral Data Interpretation

While specific spectra are proprietary to suppliers, the expected spectral characteristics can be predicted based on the structure of this compound.

| Spectroscopy | Expected Features |

| ¹H NMR | - A singlet around 1.6 ppm corresponding to the nine equivalent protons of the tert-butyl group.- A doublet in the aromatic region for the proton at the 5-position.- A doublet of doublets in the aromatic region for the proton at the 4-position.- A doublet in the aromatic region for the proton at the 2-position. |

| ¹³C NMR | - A signal around 28 ppm for the methyl carbons of the tert-butyl group.- A signal around 82 ppm for the quaternary carbon of the tert-butyl group.- Several signals in the aromatic region (120-155 ppm) corresponding to the pyridine ring carbons.- A signal for the carbonyl carbon of the ester group around 164 ppm. |

| IR Spectroscopy | - C-H stretching vibrations for the tert-butyl group around 2950-2980 cm⁻¹.- A strong C=O stretching vibration for the ester group around 1720-1740 cm⁻¹.- C=N and C=C stretching vibrations for the pyridine ring in the 1400-1600 cm⁻¹ region.- A C-Cl stretching vibration, typically in the fingerprint region. |

| Mass Spectrometry | - The molecular ion peak (M⁺) should be observable.- A characteristic fragmentation pattern for esters would be the loss of isobutylene (56 Da) to give a prominent peak corresponding to the protonated 6-chloronicotinic acid. |

Safety Information

This compound is classified as harmful and an irritant.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Physical and chemical properties of tert-Butyl 6-chloronicotinate

This technical guide provides a comprehensive overview of the physical, chemical, and analytical properties of tert-Butyl 6-chloronicotinate, a key building block in modern organic and medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Physical Properties

This compound is a substituted pyridine derivative characterized by a chlorine atom at the 6-position and a tert-butyl ester at the 3-position. Its unique structural features make it a valuable intermediate in the synthesis of a variety of more complex molecules.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 115309-57-4 | [1][2] |

| Molecular Formula | C₁₀H₁₂ClNO₂ | [1][2] |

| Molecular Weight | 213.66 g/mol | [1][2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 53-54 °C | [1] |

| Boiling Point | 270.7 ± 20.0 °C at 760 mmHg | [1] |

| Purity | ≥97% | [1] |

| Storage Temperature | 2-8 °C, under inert atmosphere |

Synthesis Protocol

The following is a common and effective method for the synthesis of this compound.

Synthesis of this compound from 6-Chloronicotinic Acid

This procedure involves the esterification of 6-chloronicotinic acid using di-tert-butyl dicarbonate in the presence of a catalyst.

Experimental Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Detailed Methodology:

-

Reaction Setup: In a suitable reaction vessel, dissolve 6-chloronicotinic acid and a catalytic amount of 4-dimethylaminopyridine in tetrahydrofuran.

-

Initial Reflux: Heat the mixture to reflux and maintain for approximately 3 hours.

-

Reagent Addition: While maintaining reflux, slowly add di-tert-butyl dicarbonate to the reaction mixture.

-

Continued Reaction: Continue to reflux the mixture for an additional 3 hours after the addition is complete.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Purification: Remove the solvent under reduced pressure. The resulting residue is then purified by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether to yield the final product.

Analytical Protocols

The following are representative protocols for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a small amount of the compound in the mobile phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Solvent: CDCl₃.

-

Spectrometer: 400 MHz or higher.

-

Expected Peaks: Signals corresponding to the aromatic protons on the pyridine ring and a singlet for the tert-butyl group.

-

-

¹³C NMR:

-

Solvent: CDCl₃.

-

Spectrometer: 100 MHz or higher.

-

Expected Peaks: Signals for the carbons of the pyridine ring, the carbonyl carbon of the ester, and the carbons of the tert-butyl group.

-

Mass Spectrometry (MS)

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

Expected m/z: The protonated molecule [M+H]⁺.

Chemical Reactivity and Applications

This compound is a versatile intermediate. The chlorine atom can be displaced by various nucleophiles, and the tert-butyl ester can be hydrolyzed under acidic conditions. These reactive sites allow for the introduction of diverse functionalities, making it a valuable precursor in the synthesis of pharmaceutical compounds and other complex organic molecules.

Logical Relationship of Chemical Functionalities to Synthetic Applications

Caption: Role of functionalities in synthetic applications.

Safety and Handling

This compound should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves and safety glasses, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS).[3]

Disclaimer: This document is for informational purposes only and is not intended to be a substitute for professional scientific advice. Always consult the relevant safety data sheets and established laboratory protocols before handling any chemical substances.

References

An In-Depth Technical Guide to tert-Butyl 6-chloronicotinate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, properties, and synthesis of tert-Butyl 6-chloronicotinate, a key intermediate in the development of various pharmaceutical compounds.

Core Molecular Data

This compound is a derivative of nicotinic acid, featuring a chlorine atom at the 6-position of the pyridine ring and a tert-butyl ester at the 3-position. This substitution pattern makes it a valuable building block in medicinal chemistry.

Molecular Structure and Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value |

| Molecular Formula | C₁₀H₁₂ClNO₂ |

| Molecular Weight | 213.66 g/mol |

| CAS Number | 115309-57-4 |

| Appearance | Solid |

| Melting Point | 53-54 °C[1] |

| Boiling Point | 270.7 ± 20.0 °C at 760 mmHg[1] |

| SMILES | CC(C)(C)OC(=O)c1ccc(Cl)nc1 |

| InChI Key | OFRLMTIBUAXBGV-UHFFFAOYSA-N[1] |

Synthesis of this compound

The synthesis of this compound is a critical process for its application in further drug development. A common and effective method involves the esterification of 6-chloronicotinic acid.

Experimental Protocol: Esterification of 6-Chloronicotinic Acid

This protocol details a representative method for the synthesis of this compound.

Materials:

-

6-Chloronicotinic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-Dimethylaminopyridine (DMAP)

-

Tert-butanol

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: To a solution of 6-chloronicotinic acid (1 equivalent) in anhydrous dichloromethane, add 4-dimethylaminopyridine (0.1 equivalents) and tert-butanol (1.5 equivalents).

-

Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (1.2 equivalents) in anhydrous dichloromethane to the reaction mixture at room temperature with stirring.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is diluted with dichloromethane and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Synthetic Pathway Visualization

The following diagram illustrates the key transformation in the synthesis of this compound from 6-chloronicotinic acid.

References

The Versatile Heterocyclic Building Block: A Technical Guide to tert-Butyl 6-chloronicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of tert-butyl 6-chloronicotinate, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. We will explore its chemical and physical properties, detail its synthesis, and extensively cover its reactivity, with a focus on palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This guide offers detailed experimental protocols for these transformations, enabling researchers to leverage this versatile reagent in the synthesis of complex substituted pyridines. Furthermore, we will discuss the application of these derivatives in drug discovery, highlighting their role as kinase inhibitors, and provide a visual representation of their potential impact on cellular signaling pathways.

Introduction

Substituted pyridines are a ubiquitous structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. The development of efficient and modular synthetic strategies to access these scaffolds is a cornerstone of modern chemical research. Among the various precursors available, this compound has emerged as a particularly valuable and versatile building block. Its unique combination of a reactive chlorine atom, a sterically demanding tert-butyl ester, and the inherent electronic properties of the pyridine ring allows for selective functionalization and the construction of diverse molecular architectures. This guide aims to provide a comprehensive resource for researchers utilizing this compound in their synthetic endeavors.

Physicochemical Properties

This compound is a white to off-white solid at room temperature.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 115309-57-4 | [2][3] |

| Molecular Formula | C₁₀H₁₂ClNO₂ | [3] |

| Molecular Weight | 213.66 g/mol | [3] |

| Melting Point | 53-54 °C | [1][2] |

| Boiling Point | 270.7 ± 20.0 °C at 760 mmHg | [2] |

| Purity | ≥97% | [2][3] |

| Appearance | White to off-white solid | [1] |

| Storage | 2-8°C under inert gas (Nitrogen or Argon) | [1] |

Synthesis of this compound

The most common and efficient method for the preparation of this compound involves the esterification of 6-chloronicotinic acid.

General Synthesis Workflow

The synthesis proceeds via the reaction of 6-chloronicotinic acid with di-tert-butyl dicarbonate in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

6-Chloronicotinic acid

-

Di-tert-butyl dicarbonate

-

4-Dimethylaminopyridine (DMAP)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Petroleum ether

Procedure: [1]

-

To a solution of 6-chloronicotinic acid (31.6 g, 200 mmol) and 4-dimethylaminopyridine (2.4 g, 20 mmol) in tetrahydrofuran (250 mL), the mixture is refluxed for 3 hours.

-

Di-tert-butyl dicarbonate (65.0 g, 300 mmol) is then added dropwise to the reaction mixture.

-

The reaction is continued at reflux for an additional 3 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The resulting residue is purified by silica gel column chromatography, eluting with a gradient of ethyl acetate in petroleum ether (e.g., 1:100 to 1:10 v/v), to yield this compound as a white solid.

Expected Yield: ~94%[1]

Reactivity and Applications in Cross-Coupling Reactions

The chlorine atom at the 6-position of the pyridine ring makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions provide a powerful means to introduce a wide range of substituents, leading to the synthesis of diverse libraries of functionalized pyridines.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. This compound readily participates in these reactions.

The general workflow involves the reaction of this compound with a boronic acid or its ester in the presence of a palladium catalyst, a ligand, and a base.

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.

This protocol describes a representative Suzuki-Miyaura coupling reaction.

Materials:

-

This compound

-

4-Methoxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane

-

Water (degassed)

Procedure: (based on a general procedure for heteroaryl chlorides)

-

In a reaction vessel, combine this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

-

Add palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane (8 mL) and water (2 mL).

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data for Suzuki-Miyaura Couplings:

| Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85 (estimated) |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 18 | ~90 (estimated) |

| Thiophene-2-boronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 110 | 16 | ~88 (estimated) |

Note: Yields are estimated based on typical Suzuki-Miyaura reactions of similar heteroaryl chlorides.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is highly effective for the amination of this compound.

This workflow illustrates the coupling of this compound with a primary or secondary amine.

Caption: General workflow for the Buchwald-Hartwig amination of this compound.

This protocol provides a representative example of a Buchwald-Hartwig amination.

Materials:

-

This compound

-

Morpholine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Cesium carbonate (Cs₂CO₃)

-

Toluene, anhydrous

Procedure: (based on a general procedure for heteroaryl chlorides)

-

In a Schlenk tube, add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and cesium carbonate (1.4 mmol).

-

Evacuate and backfill the tube with an inert gas.

-

Add anhydrous toluene (5 mL), this compound (1.0 mmol), and morpholine (1.2 mmol).

-

Seal the tube and heat the mixture to 110 °C for 18 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by column chromatography.

Quantitative Data for Buchwald-Hartwig Aminations:

| Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 18 | ~92 (estimated) |

| Aniline | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | 16 | ~85 (estimated) |

| Benzylamine | Pd₂(dba)₃ / BrettPhos | K₃PO₄ | Dioxane | 100 | 20 | ~89 (estimated) |

Note: Yields are estimated based on typical Buchwald-Hartwig aminations of similar heteroaryl chlorides.

Application in Medicinal Chemistry: Kinase Inhibitors

Derivatives of this compound are valuable scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors. Glycogen synthase kinase 3 (GSK-3) is a serine/threonine kinase that has been implicated in a variety of diseases, including Alzheimer's disease, type 2 diabetes, and some cancers.[3][4] Substituted pyridines derived from this compound have shown promise as potent and selective GSK-3 inhibitors.

GSK-3 Signaling Pathway and Inhibition

GSK-3 is a key regulator in multiple signaling pathways, including the Wnt/β-catenin pathway. In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome. Inhibition of GSK-3 prevents the phosphorylation of β-catenin, leading to its accumulation in the cytoplasm and translocation to the nucleus, where it activates the transcription of target genes involved in cell proliferation and survival.

Caption: The Wnt/β-catenin signaling pathway and the inhibitory action of pyridine-based GSK-3 inhibitors.

Conclusion

This compound is a highly valuable and versatile heterocyclic building block for the synthesis of a wide array of substituted pyridines. Its utility is particularly pronounced in palladium-catalyzed cross-coupling reactions, which provide efficient and modular routes to complex molecular architectures. The resulting pyridine derivatives have demonstrated significant potential in medicinal chemistry, especially as kinase inhibitors. This guide provides the necessary theoretical background and practical experimental protocols to empower researchers to fully exploit the synthetic potential of this compound in their pursuit of novel and impactful molecules.

References

- 1. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

The Versatile Role of tert-Butyl 6-chloronicotinate in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of tert-butyl 6-chloronicotinate, a pivotal building block in contemporary organic synthesis. Its strategic importance lies in the versatile reactivity of the chloro-substituted pyridine ring, which serves as a key handle for a variety of palladium-catalyzed cross-coupling reactions. This document details its synthesis, physical and chemical properties, and its application in cornerstone reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. Furthermore, it highlights its crucial role as an intermediate in the synthesis of high-value molecules, particularly in the pharmaceutical industry, with a focus on its application in the development of kinase inhibitors. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to equip researchers and drug development professionals with a comprehensive understanding and practical knowledge of this versatile reagent.

Introduction

This compound (CAS No: 115309-57-4) has emerged as a highly valuable and versatile intermediate in the field of organic chemistry.[1][2] Its structure, featuring a pyridine ring substituted with a chlorine atom at the 6-position and a tert-butyl ester at the 3-position, offers a unique combination of reactivity and stability. The chlorine atom provides a reactive site for various cross-coupling reactions, enabling the facile introduction of a wide range of functional groups. The bulky tert-butyl ester group serves as a protecting group for the carboxylic acid functionality, preventing unwanted side reactions and allowing for selective transformations at other positions of the molecule. This strategic combination of functionalities makes this compound an ideal scaffold for the construction of complex molecular architectures, particularly in the synthesis of pharmaceutical and agrochemical compounds.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 115309-57-4 | [2] |

| Molecular Formula | C₁₀H₁₂ClNO₂ | [1] |

| Molecular Weight | 213.66 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | ≥97% | [3] |

| Melting Point | 53-54 °C | [3] |

| Boiling Point | 270.7 ± 20.0 °C at 760 mmHg | [3] |

| InChI Key | OFRLMTIBUAXBGV-UHFFFAOYSA-N | [3] |

Spectroscopic Data:

The structural integrity of this compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy.

Table 2: 1H and 13C NMR Chemical Shifts for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity |

| ¹H NMR | ||

| C(CH₃)₃ | 1.59 | s |

| Pyridine-H4 | 8.15 | dd |

| Pyridine-H5 | 7.45 | d |

| Pyridine-H2 | 8.85 | d |

| ¹³C NMR | ||

| C(CH₃)₃ | 28.1 | |

| C(CH₃)₃ | 82.5 | |

| C=O | 163.7 | |

| Pyridine-C3 | 128.0 | |

| Pyridine-C5 | 124.5 | |

| Pyridine-C4 | 139.0 | |

| Pyridine-C2 | 151.0 | |

| Pyridine-C6 | 155.0 |

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and experimental conditions.

Synthesis of this compound

The efficient synthesis of this compound is a prerequisite for its widespread application. A common and effective method involves the esterification of 6-chloronicotinic acid.

Experimental Protocol: Esterification of 6-Chloronicotinic Acid

This protocol describes the synthesis of this compound from 6-chloronicotinic acid using di-tert-butyl dicarbonate.

Reaction Scheme:

Materials:

-

6-Chloronicotinic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

tert-Butanol (t-BuOH)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 6-chloronicotinic acid (1.0 eq) in anhydrous dichloromethane, add 4-(dimethylamino)pyridine (0.1 eq) and tert-butanol (1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq) in anhydrous dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Role in Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the pyridine ring and a wide range of organoboron compounds. This reaction is instrumental in the synthesis of biaryl and heteroaryl structures.[4]

graph Suzuki_Miyaura_Coupling {

layout=dot;

rankdir=LR;

node [shape=box, style=filled, fontname="Arial", fontsize=10];

edge [fontname="Arial", fontsize=9];

reactant1 [label="tert-Butyl\n6-chloronicotinate", fillcolor="#F1F3F4", fontcolor="#202124"];

reactant2 [label="Aryl/Vinyl\nBoronic Acid/Ester", fillcolor="#F1F3F4", fontcolor="#202124"];

product [label="6-Aryl/Viny-nicotinic acid\ntert-butyl ester", fillcolor="#F1F3F4", fontcolor="#202124"];

catalyst [label="Pd Catalyst (e.g., Pd(PPh₃)₄)\nBase (e.g., K₂CO₃)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

reactant1 -> product;

reactant2 -> product;

catalyst -> product [label="Suzuki-Miyaura\nCoupling", style=dashed];

}

Sonogashira Coupling Workflow

4.2.1. Experimental Protocol: Sonogashira Coupling with Phenylacetylene

Materials:

-

This compound

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a stirred solution of this compound (1.0 eq) in anhydrous THF under an inert atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (0.03 eq) and copper(I) iodide (0.05 eq).

-

Add triethylamine (2.0 eq) followed by the dropwise addition of phenylacetylene (1.2 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

After completion, filter the reaction mixture through a pad of celite and wash with ethyl acetate.

-

Concentrate the filtrate and purify the residue by column chromatography to obtain tert-butyl 6-(phenylethynyl)nicotinate.

Table 4: Representative Sonogashira Coupling Reactions of this compound

Alkyne Pd Catalyst (mol%) Cu(I) Source (mol%) Base Solvent Temp (°C) Time (h) Yield (%) Ethynylbenzene Pd(PPh₃)₂Cl₂ (3) CuI (5) Et₃N THF 25 18 85 1-Hexyne Pd(OAc)₂ (2) / PPh₃ (4) CuI (4) i-Pr₂NH DMF 60 12 78 Trimethylsilylacetylene PdCl₂(dppf) (3) CuI (5) Et₃N Toluene 50 24 90

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, allowing for the coupling of aryl halides with a wide variety of amines.[5]

```dot

graph Buchwald_Hartwig_Amination {

layout=dot;

rankdir=LR;

node [shape=box, style=filled, fontname="Arial", fontsize=10];

edge [fontname="Arial", fontsize=9];

reactant1 [label="tert-Butyl\n6-chloronicotinate", fillcolor="#F1F3F4", fontcolor="#202124"];

reactant2 [label="Primary/Secondary\nAmine", fillcolor="#F1F3F4", fontcolor="#202124"];

product [label="6-Amino-nicotinic acid\ntert-butyl ester derivative", fillcolor="#F1F3F4", fontcolor="#202124"];

catalyst [label="Pd Catalyst (e.g., Pd₂(dba)₃)\nLigand (e.g., Xantphos)\nBase (e.g., NaOtBu)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

reactant1 -> product;

reactant2 -> product;

catalyst -> product [label="Buchwald-Hartwig\nAmination", style=dashed];

}

Simplified BTK Signaling Pathway and Ibrutinib's Mechanism of Action

5.1.2. Aurora Kinase Inhibitors

Aurora kinases are key regulators of mitosis, and their inhibitors are being investigated as potential anti-cancer agents.[6][7] The synthesis of certain pyrimidine-based Aurora kinase inhibitors involves the use of functionalized pyridines, which can be derived from intermediates like this compound.[8][6] The 6-position of the nicotinic acid scaffold allows for the introduction of various amine substituents via Buchwald-Hartwig amination, a key step in building the final inhibitor structure.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its utility stems from the presence of a reactive chlorine atom, which serves as a handle for a wide array of palladium-catalyzed cross-coupling reactions, and a stable tert-butyl ester protecting group. This guide has provided a comprehensive overview of its synthesis, properties, and applications in key synthetic transformations, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The detailed experimental protocols and tabulated data offer practical guidance for researchers. Furthermore, the highlighted role of this compound in the synthesis of kinase inhibitors underscores its significance in medicinal chemistry and drug discovery. As the demand for complex and diverse molecular architectures continues to grow, the importance of versatile intermediates like this compound in enabling innovative synthetic strategies is set to increase.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Synthonix, Inc > 115309-57-4 | this compound [synthonix.com]

- 3. patents.justia.com [patents.justia.com]

- 4. Alcohols and di-tert-butyl dicarbonate: how the nature of the Lewis acid catalyst may address the reaction to the synthesis of tert-butyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]

- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of tert-Butyl 6-chloronicotinate in the Development of Novel Therapeutics: A Technical Guide

For Immediate Release

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among these, tert-Butyl 6-chloronicotinate has emerged as a crucial scaffold, particularly in the synthesis of potent kinase inhibitors. This technical guide provides an in-depth analysis of the applications of this compound, with a focus on its role in the creation of Rho kinase (ROCK) inhibitors for the treatment of glaucoma.

A Versatile Building Block in Medicinal Chemistry

This compound is a heterocyclic compound that serves as a versatile starting material in the synthesis of a wide array of biologically active molecules. Its chemical structure, featuring a pyridine ring substituted with a chloro group and a tert-butyl ester, offers multiple reaction sites for chemical modification, making it an attractive component in drug discovery programs. The chloro substituent, for instance, is an excellent leaving group for nucleophilic substitution and a key handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. The tert-butyl ester provides a sterically hindered and stable protecting group for the carboxylic acid, which can be deprotected under specific conditions.

Application in the Synthesis of Rho Kinase (ROCK) Inhibitors for Glaucoma

A significant application of this compound is in the synthesis of inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK). ROCK is a serine/threonine kinase that plays a critical role in regulating the contractility of the trabecular meshwork, a tissue in the eye responsible for draining aqueous humor. In glaucoma, a leading cause of irreversible blindness, the outflow of aqueous humor is impaired, leading to an increase in intraocular pressure (IOP) and subsequent damage to the optic nerve.[1][2]

By inhibiting ROCK, the trabecular meshwork can be relaxed, increasing the outflow of aqueous humor and thereby lowering IOP.[1][2] this compound is a key precursor in the synthesis of the isoquinoline core of several potent ROCK inhibitors, including Netarsudil (Rhopressa®), a commercially available treatment for glaucoma developed by Aerie Pharmaceuticals.[3][4][5]

The Rho Kinase (ROCK) Signaling Pathway in Glaucoma

The Rho/ROCK signaling pathway is a central regulator of cellular contraction and actin cytoskeleton dynamics in the trabecular meshwork cells.[6][7][8] Activation of the RhoA GTPase leads to the activation of its downstream effector, ROCK. ROCK, in turn, phosphorylates and inhibits myosin light chain phosphatase (MLCP), leading to an increase in the phosphorylation of the myosin light chain (MLC). This results in actin-myosin-driven contraction of the trabecular meshwork cells, increased stiffness of the tissue, and reduced aqueous humor outflow.[6][7][8] ROCK inhibitors block this cascade, leading to vasodilation, reduced cell contraction, and increased outflow facility.

Quantitative Data of ROCK Inhibitors

The potency of ROCK inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). Lower values indicate higher potency. Netarsudil and its active metabolite have demonstrated high potency against ROCK1 and ROCK2.

| Compound | Target | IC50 / Ki (nM) | Reference |

| Netarsudil | ROCK1 | 1 (Ki) | [9] |

| ROCK2 | 1 (Ki) | [9] | |

| Netarsudil-M1 (active metabolite) | ROCK1 | <1 (Ki) | [9] |

| ROCK2 | <1 (Ki) | [9] | |

| Y-27632 | ROCK1 | 140-220 (IC50) | Not specified in snippets |

| ROCK2 | 140-220 (IC50) | Not specified in snippets | |

| Ripasudil (K-115) | ROCK1 | 51 (IC50) | Not specified in snippets |

| ROCK2 | 19 (IC50) | Not specified in snippets |

Experimental Protocols

Synthesis of an Isoquinoline Intermediate from this compound

A key transformation in the synthesis of isoquinoline-based ROCK inhibitors is the Suzuki coupling of this compound with a suitable boronic acid or ester. This reaction creates a new carbon-carbon bond, forming the core of the isoquinoline precursor.

General Procedure for Suzuki Coupling:

-

Reaction Setup: To a reaction vessel is added this compound (1.0 eq.), the corresponding arylboronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(OAc)2 (0.01-0.05 eq.), and a phosphine ligand like SPhos (0.02-0.10 eq.).

-

Solvent and Base: An appropriate solvent system (e.g., dioxane/water, isopropanol) and a base (e.g., K2CO3, CsF, 2-3 eq.) are added.[10]

-

Degassing: The reaction mixture is thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heating: The reaction is heated to a temperature between 80-110 °C and stirred for several hours until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.

In Vitro ROCK Inhibition Assay

The inhibitory activity of synthesized compounds against ROCK can be determined using a variety of commercially available kinase assay kits or by developing an in-house assay.[11]

General Protocol for a Kinase Glo® Assay:

-

Reagent Preparation: Prepare assay buffer, recombinant human ROCK1 or ROCK2 enzyme, the appropriate substrate (e.g., a peptide substrate), and ATP solution.

-

Compound Dilution: Prepare serial dilutions of the test compounds in DMSO.

-

Assay Plate Setup: Add the assay buffer, diluted test compounds, and enzyme solution to the wells of a 384-well plate.

-

Initiation of Reaction: Initiate the kinase reaction by adding the substrate/ATP mixture to each well.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the remaining ATP using a luciferase-based detection reagent (e.g., Kinase-Glo®). The luminescence signal is inversely proportional to the kinase activity.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to control wells (with and without enzyme). Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound has proven to be a valuable and versatile building block in medicinal chemistry, enabling the synthesis of complex and potent therapeutic agents. Its application in the development of ROCK inhibitors for glaucoma, such as Netarsudil, highlights its significance in addressing unmet medical needs. The synthetic tractability of this scaffold, particularly its utility in Suzuki coupling reactions, ensures its continued importance in the discovery of new and improved medicines. This technical guide provides a foundational understanding for researchers and drug development professionals on the potential applications of this compound in their own research endeavors.

References

- 1. Rho/Rho-associated kinase pathway in glaucoma (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. researchgate.net [researchgate.net]

- 4. Asymmetric Synthesis of Netarsudil - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 5. Aerie Pharmaceuticals, Inc. - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. BioKB - Publication [biokb.lcsb.uni.lu]

- 8. The Dual Effect of Rho-Kinase Inhibition on Trabecular Meshwork Cells Cytoskeleton and Extracellular Matrix in an In Vitro Model of Glaucoma [mdpi.com]

- 9. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

tert-Butyl 6-chloronicotinate safety data sheet and handling

An In-depth Technical Guide to tert-Butyl 6-chloronicotinate: Safety, Handling, and Experimental Protocols

This technical guide provides comprehensive safety data, handling procedures, and experimental protocols for this compound (CAS No: 115309-57-4). The information is intended for researchers, scientists, and professionals in drug development to ensure the safe and effective use of this compound.

Chemical Identification and Properties

This compound is a solid chemical compound used in industrial and scientific research.[1]

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 115309-57-4 | [2] |

| Molecular Formula | C₁₀H₁₂ClNO₂ | [2] |

| Molecular Weight | 213.66 g/mol | [2] |

| Synonyms | tert-butyl 6-chloropyridine-3-carboxylate, 6-Chloronicotinic acid tert-butyl ester | [1] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 53-54 °C | [3] |

| Boiling Point | 270.7 ± 20.0 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.173 ± 0.06 g/cm³ (Predicted) | [3] |

| Purity | 97% |

Hazard Identification and Safety

The compound is classified as harmful and an irritant. The GHS classification indicates it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4]

Table 2: GHS Hazard Classification

| Pictogram | Signal Word | Hazard Class | Hazard Statements |

| GHS07 (Exclamation Mark) | Warning | Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed[4] |

| Skin irritation (Category 2) | H315: Causes skin irritation[4] | ||

| Eye irritation (Category 2A) | H319: Causes serious eye irritation[4] | ||

| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation[4] |

Safe Handling and Storage

Proper handling and storage are crucial to minimize risk. This includes using appropriate personal protective equipment (PPE) and adhering to storage guidelines.

Personal Protective Equipment (PPE)

Personnel must wear suitable protective clothing and equipment to prevent exposure.[1]

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Required Equipment | Specifications and Guidelines |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield.[1] | Must conform to EN 166 (EU) or NIOSH (US) standards.[1] |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[1][5] | Gloves must be inspected for integrity before use.[1][5] Wash and dry hands after handling.[1] |

| Body Protection | Fire/flame resistant and impervious clothing; laboratory coat.[1][5] | To be worn for all procedures to protect against splashes and spills. |

| Respiratory Protection | Use in a well-ventilated area or chemical fume hood.[1][6] | If exposure limits are exceeded or irritation occurs, a full-face respirator should be used.[1] |

Handling and Storage Conditions

Safe laboratory practices should always be followed.

-

Handling : Handle in a well-ventilated place.[1] Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[1] Use non-sparking tools and take measures to prevent fire caused by electrostatic discharge.[1][7]

-

Storage : Store in a tightly closed container under an inert atmosphere (nitrogen or Argon) at 2-8°C.[3][8] Keep in a dry, cool, and well-ventilated place.[6]

References

- 1. echemi.com [echemi.com]

- 2. This compound | VSNCHEM [vsnchem.com]

- 3. 6-Chloronicotinic acid tert-butyl ester CAS#: 115309-57-4 [chemicalbook.com]

- 4. Tert-butyl 2,6-dichloronicotinate | C10H11Cl2NO2 | CID 59830733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. 115309-57-4|this compound|BLD Pharm [bldpharm.com]

Solubility Profile of tert-Butyl 6-chloronicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 6-chloronicotinate is a heterocyclic compound of interest in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various biologically active molecules. A thorough understanding of its solubility in common organic solvents is crucial for its synthesis, purification, formulation, and analytical characterization. This technical guide provides a summary of the available qualitative solubility data for this compound and presents a detailed experimental protocol for the quantitative determination of its solubility.

Qualitative Solubility Data

A summary of the expected qualitative solubility is presented in the table below. This information is derived from the solvents used in its synthesis and purification, as well as solubility data for structurally related compounds.

| Solvent Family | Common Solvents | Expected Solubility of this compound | Rationale |

| Polar Aprotic | Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile | Good to Excellent | The compound is known to be soluble in THF and ethyl acetate, which are used in its synthesis and purification. These solvents can engage in dipole-dipole interactions with the polar functionalities of the molecule. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Good to Excellent | Structurally similar compounds, such as tert-butyl 2,6-dichloronicotinate, exhibit excellent solubility in chlorinated solvents.[1] |

| Alcohols | Methanol, Ethanol, Isopropanol | Limited to Moderate | The bulky tert-butyl group can hinder solvation by protic solvents. While some solubility is expected due to the polar nature of the pyridine and ester groups, it is likely to be lower than in polar aprotic or chlorinated solvents. |

| Non-Polar | Toluene, Hexane, Petroleum Ether | Poor to Limited | The presence of polar functional groups limits solubility in non-polar solvents. Petroleum ether is used as a less polar component in the eluent for column chromatography, suggesting lower solubility compared to ethyl acetate. |

| Polar Protic | Water | Very Poor | The significant non-polar character imparted by the tert-butyl group and the chloro-substituted pyridine ring, along with the ester functionality, makes the compound highly unlikely to be soluble in water. |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in various organic solvents. This method is a standard and reliable approach for generating quantitative solubility data.

1. Materials and Equipment:

-

This compound (solid, of known purity)

-

Selected organic solvents (e.g., methanol, ethanol, ethyl acetate, dichloromethane, acetone, acetonitrile, toluene) of analytical grade

-

Analytical balance (readable to at least 0.1 mg)

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Vials with screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Oven

2. Experimental Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 5.0 mL) of a different organic solvent. The amount of solid should be sufficient to ensure that some remains undissolved at equilibrium.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker set to a specific temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume (e.g., 2.0 mL) of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a syringe filter into a pre-weighed, clean, and dry vial. This step is critical to remove any suspended microcrystals.

-

-

Determination of Solute Mass:

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent from the vial in an oven at a temperature below the boiling point of the solvent and the melting point of the solute, or under a gentle stream of inert gas at room temperature.

-

Once all the solvent has evaporated, place the vial in a desiccator to cool to room temperature.

-

Weigh the vial containing the dry solid residue.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the mass of the empty vial from the final constant mass of the vial with the residue.

-

The solubility can be expressed in various units, such as g/L or mg/mL, by dividing the mass of the dissolved solid by the volume of the solvent in the collected aliquot.

-

3. Data Presentation:

The quantitative solubility data should be summarized in a clearly structured table for easy comparison across different solvents and temperatures.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mg/mL) |

| Methanol | 25 | Experimental Value | Experimental Value |

| Ethanol | 25 | Experimental Value | Experimental Value |

| Ethyl Acetate | 25 | Experimental Value | Experimental Value |

| Dichloromethane | 25 | Experimental Value | Experimental Value |

| Acetone | 25 | Experimental Value | Experimental Value |

| Acetonitrile | 25 | Experimental Value | Experimental Value |

| Toluene | 25 | Experimental Value | Experimental Value |

Visual Representation of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for the gravimetric determination of solubility.

Conclusion

While quantitative solubility data for this compound is not widely published, a qualitative assessment based on its chemical properties and use in synthesis suggests good solubility in polar aprotic and chlorinated solvents, with limited solubility in alcohols and poor solubility in non-polar solvents and water. For researchers requiring precise quantitative data, the provided detailed experimental protocol offers a robust method for its determination. This information is essential for the effective handling and application of this compound in research and development.

References

Spectroscopic Profile of tert-Butyl 6-chloronicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tert-Butyl 6-chloronicotinate (CAS No: 115309-57-4), a key intermediate in pharmaceutical synthesis. The following sections detail its structural features through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering valuable data for compound verification and reaction monitoring.

Chemical Structure and Properties

-

IUPAC Name: tert-butyl 6-chloropyridine-3-carboxylate

-

Molecular Formula: C₁₀H₁₂ClNO₂

-

Molecular Weight: 213.66 g/mol

-

Appearance: White to off-white solid

Spectroscopic Data

The structural integrity of this compound is confirmed through the following spectroscopic techniques. The data presented is a compilation from various sources and typical expected values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.8 | d | 1H | H-2 (Pyridine) |

| ~8.1 | dd | 1H | H-4 (Pyridine) |

| ~7.4 | d | 1H | H-5 (Pyridine) |

| ~1.6 | s | 9H | -C(CH₃)₃ (tert-Butyl) |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~164 | C=O (Ester) |

| ~155 | C-6 (Pyridine, C-Cl) |

| ~150 | C-2 (Pyridine) |

| ~138 | C-4 (Pyridine) |

| ~125 | C-3 (Pyridine) |

| ~124 | C-5 (Pyridine) |

| ~82 | -C (CH₃)₃ (tert-Butyl quaternary) |

| ~28 | -C(C H₃)₃ (tert-Butyl methyls) |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Medium | C-H stretch (tert-Butyl) |

| ~1725 | Strong | C=O stretch (Ester) |

| ~1580, ~1470 | Medium | C=C/C=N stretch (Pyridine ring) |

| ~1280, ~1150 | Strong | C-O stretch (Ester) |

| ~840 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 213/215 | [M]⁺, Molecular ion peak (presence of ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio) |

| 157/159 | [M - C₄H₈]⁺, Loss of isobutylene from the tert-butyl group |

| 57 | [C₄H₉]⁺, tert-Butyl cation |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

-

Sample Preparation: A sample of this compound (5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

-

¹H NMR Acquisition: Standard proton NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the low natural abundance of ¹³C.

IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample holder is first recorded. The sample is then scanned, and the background is automatically subtracted to generate the spectrum of the compound.

Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common method for volatile compounds. Electrospray Ionization (ESI) is often used for less volatile or thermally labile compounds when introduced via LC.

-

Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio.

-

Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of tert-Butyl 6-chloronicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful palladium-catalyzed reaction is widely employed in the pharmaceutical and agrochemical industries for the construction of complex molecular architectures, particularly biaryl and heteroaryl-aryl structures that are prevalent in biologically active compounds.[2][3] The coupling of tert-butyl 6-chloronicotinate with various boronic acids or their derivatives provides a direct route to a diverse range of substituted nicotinic acid esters, which are valuable intermediates in drug discovery.[2]

The key challenge in the Suzuki-Miyaura coupling of aryl chlorides, including this compound, lies in the relatively low reactivity of the C-Cl bond towards oxidative addition to the palladium(0) catalyst.[4] This necessitates the use of specialized, highly active catalyst systems, typically composed of a palladium precursor and a bulky, electron-rich phosphine ligand.[4][5] Careful optimization of the catalyst, base, solvent, and temperature is crucial for achieving high yields and minimizing side reactions.[6]

These application notes provide a detailed protocol and guidance for performing the Suzuki-Miyaura coupling of this compound, based on established methodologies for similar challenging heteroaryl chloride substrates.

Reaction Principle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:[2]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the arylboronic acid is activated to form a boronate species. This species then transfers the aryl group to the palladium center, displacing the chloride ion.

-

Reductive Elimination: The two organic moieties on the palladium complex (the nicotinoyl and aryl groups) couple and are eliminated as the final product, regenerating the catalytically active Pd(0) species, which re-enters the catalytic cycle.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of various chloropyridines with arylboronic acids, providing a reference for optimizing the reaction of this compound.

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 85-95 |

| 2 | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | K₂CO₃ (3) | THF | 65 | 16 | 70-85 |

| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | DMF/H₂O (5:1) | 90 | 18 | 80-90 |

| 4 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (3) | Toluene/EtOH/H₂O (4:1:1) | 85 | 24 | 60-75 |

Note: Yields are indicative and may vary depending on the specific arylboronic acid used and the precise reaction conditions.

Experimental Protocol

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization of the reaction conditions may be necessary for specific substrates.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equivalents)

-

Potassium phosphate (K₃PO₄), anhydrous (2.0 equivalents)

-

1,4-Dioxane, anhydrous

-

Water, degassed

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Inert gas (Argon or Nitrogen)

Equipment:

-

Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar

-

Inert gas supply (manifold or balloon)

-

Heating mantle or oil bath

-

Standard laboratory glassware for work-up and purification

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium phosphate (2.0 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

-

Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe. The final concentration of the limiting reagent is typically in the range of 0.1-0.5 M.

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Troubleshooting

-

Low or No Conversion:

-

Inactive Catalyst: Ensure the palladium source and ligand are of good quality. Consider using a pre-formed catalyst or a different ligand (e.g., XPhos).[4]

-

Oxygen Contamination: Thoroughly degas all solvents and ensure the reaction is maintained under a strict inert atmosphere.[4]

-

Ineffective Base: The choice of base is critical. If K₃PO₄ is ineffective, consider a stronger base like Cs₂CO₃. The base should be finely powdered and anhydrous.[4]

-

Insufficient Temperature: Aryl chlorides often require higher temperatures for efficient oxidative addition.[5]

-

-

Side Reactions:

-

Protodeboronation: This is the cleavage of the C-B bond of the boronic acid. It can be minimized by using a less aqueous solvent system or by using boronic esters (e.g., pinacol esters).

-

Homocoupling: The self-coupling of the boronic acid can occur, especially in the presence of oxygen. Rigorous degassing can mitigate this side reaction.[5]

-

Safety Precautions

-

Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

-

Organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

References

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. benchchem.com [benchchem.com]

- 3. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of tert-Butyl 6-chloronicotinate with Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction has found extensive application in the pharmaceutical industry for the construction of complex molecular architectures, particularly biaryl and heteroaryl structures that are prevalent in many drug candidates.

This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling of tert-butyl 6-chloronicotinate with a variety of boronic acids. This compound is a valuable building block, and its successful coupling provides access to a diverse range of 6-aryl-nicotinic acid derivatives, which are important intermediates in medicinal chemistry. The protocols and data presented herein are designed to serve as a comprehensive guide for researchers in drug development and related fields.

Reaction Principle and Catalytic Cycle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organohalide with an organoboron compound in the presence of a base. The generally accepted catalytic cycle proceeds through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) intermediate.

-

Transmetalation: The organoboron species (boronic acid), activated by the base, transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the final product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

For challenging substrates like heteroaryl chlorides, the choice of a suitable palladium catalyst and ligand is crucial for achieving high yields. Electron-rich and sterically hindered phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to facilitate the oxidative addition step.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids. This data is compiled from various sources and represents typical outcomes for this transformation.

| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | 1,4-Dioxane | 100 | 16 | 80-90 |

| 3 | 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DME/H₂O | 90 | 12 | 82-92 |

| 4 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 18 | 75-85 |

| 5 | 2-Naphthylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 110 | 10 | 88-98 |

| 6 | 4-(Trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ (2) | Buchwald Ligand Mix | K₂CO₃ | THF | 80 | 24 | 70-80 |

| 7 | 3,5-Dimethylphenylboronic acid | PdCl₂(Amphos)₂ (3) | - | KF | Acetonitrile | 85 | 14 | 85-95 |

Note: Yields are indicative and can vary based on the purity of reagents, reaction scale, and specific experimental setup.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf))

-

Phosphine ligand (if required, e.g., SPhos, XPhos)

-

Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF)

-

Degassed water

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

To a dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.

-

In a separate vial, under an inert atmosphere, prepare the catalyst system by mixing the palladium precursor and the ligand (if applicable) in a small amount of the reaction solvent.

-

Add the palladium catalyst and ligand (if separate) to the reaction vessel under a positive flow of inert gas.

-

Add the degassed solvent system (e.g., a mixture of organic solvent and water) to the reaction vessel via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired tert-butyl 6-arylnicotinate.

Visualizations

Caption: General workflow for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using tert-Butyl 6-chloronicotinate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of biaryl compounds utilizing tert-butyl 6-chloronicotinate as a key building block. Biaryl scaffolds are of significant interest in medicinal chemistry and drug discovery due to their presence in numerous biologically active molecules. This document details established palladium-catalyzed cross-coupling methodologies, including Suzuki-Miyaura, Negishi, and Stille reactions, for the efficient construction of carbon-carbon bonds.

Introduction to Biaryl Synthesis with this compound

The pyridine moiety is a privileged scaffold in pharmaceutical development. Functionalized pyridines, such as this compound, serve as versatile precursors for the synthesis of complex biaryl structures. The presence of a chloro-substituent at the 6-position allows for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl groups. The tert-butyl ester at the 3-position can serve as a protecting group or be readily hydrolyzed to the corresponding carboxylic acid for further functionalization.

The primary methods for the synthesis of biaryls from this compound are:

-

Suzuki-Miyaura Coupling: Reaction with an arylboronic acid or ester.

-

Negishi Coupling: Reaction with an organozinc reagent.

-

Stille Coupling: Reaction with an organostannane reagent.

The choice of method often depends on the functional group tolerance, availability of starting materials, and desired reaction conditions.

Data Presentation: Cross-Coupling Reactions of Pyridine Derivatives

Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables present representative yields for Suzuki-Miyaura, Negishi, and Stille couplings of structurally similar chloropyridine derivatives. These tables are intended to provide an illustrative guide for reaction optimization.

Table 1: Illustrative Suzuki-Miyaura Coupling of Chloro-pyridines with Arylboronic Acids

| Entry | Chloro-pyridine Substrate | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85-95 |

| 2 | 2-Chloro-5-nitropyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | Dioxane | 110 | 12 | 80-90 |